3-[2-(Trifluoromethyl)phenyl]prop-2-enal
CAS No.: 123486-66-8
Cat. No.: VC0043964
Molecular Formula: C10H7F3O
Molecular Weight: 200.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123486-66-8 |
|---|---|
| Molecular Formula | C10H7F3O |
| Molecular Weight | 200.16 |
| IUPAC Name | 3-[2-(trifluoromethyl)phenyl]prop-2-enal |
| Standard InChI | InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H |
| Standard InChI Key | LUNJQVCKQZFKCT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC=O)C(F)(F)F |
Introduction
Chemical Identity and Fundamental Properties
3-[2-(Trifluoromethyl)phenyl]prop-2-enal belongs to a class of compounds known as α,β-unsaturated aldehydes with a trifluoromethyl substituent. It is characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety. This structural arrangement creates a compound with distinctive chemical and physical properties important for various applications.
Basic Identification Data
The compound can be identified by several key parameters that are critical for its recognition in scientific and commercial contexts:
| Parameter | Value |
|---|---|
| CAS Number | 123486-66-8 |
| Molecular Formula | C₁₀H₇F₃O |
| Molecular Weight | 200.16 g/mol |
| IUPAC Name | 3-[2-(Trifluoromethyl)phenyl]prop-2-enal |
| Synonyms | (E)-3-(2-(Trifluoromethyl)phenyl)acrylaldehyde |
The compound is registered with CAS number 123486-66-8, which serves as its unique identifier in chemical databases and literature . Its molecular formula C₁₀H₇F₃O reveals its atomic composition, comprising 10 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom.
Physical Properties
Understanding the physical properties of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal is essential for predicting its behavior in various chemical processes and formulations:
| Property | Description |
|---|---|
| Physical State | Typically a colorless to light yellow clear liquid at room temperature |
| Appearance | Colorless to light yellow liquid |
| Density | Estimated at approximately 1.2 g/cm³ (based on similar compounds) |
| Boiling Point | Estimated around 246-260°C at atmospheric pressure |
| Flash Point | Approximately 103-105°C |
While specific data on some physical properties is limited for this exact compound, these estimations are based on data from structurally similar trifluoromethyl-substituted cinnamaldehydes .
Structural Characteristics and Molecular Architecture
The molecular structure of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal features several key components that define its chemical behavior and reactivity patterns.
Key Structural Elements
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A trifluoromethyl group (-CF₃) located at the ortho position of the phenyl ring, which introduces unique electronic effects and steric considerations
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A phenyl ring that serves as the core aromatic structure
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A prop-2-enal moiety (CH=CH-CHO) forming an α,β-unsaturated aldehyde system
This combination creates a conjugated system where the electron distribution significantly influences the compound's reactivity. The trifluoromethyl group, being strongly electron-withdrawing, affects the electron density throughout the molecule, particularly at the aldehyde carbon.
Conformational Analysis
The presence of the bulky trifluoromethyl group in the ortho position likely influences the conformation of the molecule, potentially affecting the planarity of the conjugated system. This conformational influence can impact the compound's reactivity and spectroscopic properties. The position of the trifluoromethyl group distinguishes this compound from its isomers with meta or para substitutions .
Synthesis Methodologies
The preparation of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal typically involves synthetic approaches common to α,β-unsaturated aldehydes, with modifications to accommodate the trifluoromethyl substituent.
Common Synthetic Routes
While the search results provide limited specific information on the synthesis of this exact compound, several general approaches can be inferred based on the synthesis of similar compounds:
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Aldol condensation reactions between 2-(trifluoromethyl)benzaldehyde and acetaldehyde
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Wittig reactions using appropriate phosphonium ylides and 2-(trifluoromethyl)benzaldehyde
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Heck coupling reactions with appropriate vinyl precursors
These synthetic routes generally require catalysts and optimized reaction conditions to ensure high yields and purity of the final product.
Industrial Synthesis Considerations
For industrial-scale production, continuous flow processes may be preferred to enhance efficiency and yield. The presence of the trifluoromethyl group introduces specific challenges in synthesis, potentially requiring specialized catalysts or reaction conditions to achieve the desired product with high purity.
Chemical Reactivity Profile
The reactivity of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal is primarily determined by the presence of the aldehyde functional group and the conjugated system.
Aldehyde Reactivity
The compound's reactivity is largely due to the electrophilic nature of the carbonyl carbon in the aldehyde group. Key reactions include:
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Nucleophilic additions to the carbonyl carbon
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Michael additions to the α,β-unsaturated system
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Reduction to corresponding alcohols
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Oxidation to carboxylic acids
These reactions make it a versatile intermediate in organic synthesis pathways.
Influence of the Trifluoromethyl Group
The presence of the trifluoromethyl group significantly impacts the reactivity of the aldehyde. As a strongly electron-withdrawing group, it enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, potentially increasing the rate of Michael-type additions. Additionally, the steric bulk of the trifluoromethyl group in the ortho position may influence the approach of reagents, affecting the regioselectivity and stereoselectivity of reactions .
Analytical Characterization Methods
Various analytical techniques are employed to confirm the identity, purity, and structural integrity of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal.
Spectroscopic Analysis
The compound can be characterized using several spectroscopic methods:
| Analytical Technique | Key Features |
|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: characteristic signals for aldehydic proton and vinyl protons ¹⁹F NMR: signals for the trifluoromethyl group ¹³C NMR: signals for carbonyl carbon and vinyl carbons |
| Infrared (IR) Spectroscopy | Characteristic aldehyde C=O stretching around 1680-1700 cm⁻¹ C=C stretching vibrations C-F stretching from the trifluoromethyl group |
| Mass Spectrometry | Molecular ion peak at m/z 200 Fragmentation pattern showing loss of the formyl group |
These methods provide complementary information for structure elucidation and confirmation.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of the compound and to separate it from potential impurities or isomers. These techniques are particularly important for quality control in industrial settings.
Related Compounds and Comparative Analysis
Several compounds share structural similarities with 3-[2-(Trifluoromethyl)phenyl]prop-2-enal, allowing for comparative analysis of their properties and applications.
Positional Isomers
The position of the trifluoromethyl group on the phenyl ring leads to distinct isomers with potentially different properties:
| Compound | Key Differences | CAS Number |
|---|---|---|
| 3-[3-(Trifluoromethyl)phenyl]prop-2-enal | Trifluoromethyl group in meta position | 262268-58-6 |
| 3-[4-(Trifluoromethyl)phenyl]prop-2-enal | Trifluoromethyl group in para position | 41917-83-3 |
These positional isomers may differ in their reactivity, spectroscopic properties, and biological activities due to the different electronic and steric effects of the trifluoromethyl group .
Structurally Related Derivatives
Several derivatives and related compounds have been reported:
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3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid (CAS: 2062-25-1) - the corresponding carboxylic acid
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3-[2-(Trifluoromethyl)phenyl]-1-propanol - the reduced alcohol derivative
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2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal - the α-methyl derivative
These related compounds expand the potential applications of this chemical family in various fields .
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